N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-9-7-11(17-21-9)14(20)15-13-8-10(12-3-2-6-22-12)16-18(13)4-5-19/h2-3,6-8,19H,4-5H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFCLOYNQHUNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications for therapeutic applications based on diverse research findings.
- Molecular Formula : C14H14N4O3S
- Molecular Weight : 318.35 g/mol
- IUPAC Name : N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-5-methylisoxazole-3-carboxamide
Synthesis
The synthesis of this compound typically involves the reaction of 1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazole with 5-methylisoxazole-3-carboxylic acid derivatives. The process can be optimized through various conditions such as temperature and solvent choice to enhance yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of pyrazole, including this compound, demonstrate significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria using well diffusion methods, showing promising results in inhibiting growth .
- Antifungal Activity :
- Anti-inflammatory Effects :
- Antitumor Potential :
Antimicrobial Activity Study
A study conducted on several pyrazole derivatives, including this compound, revealed:
- Tested Strains : E. coli, S. aureus, P. mirabilis
- Methodology : Well diffusion method with concentrations at 1000 µg/mL.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Control (Streptomycin) | 25 |
| This compound | 18 |
Anti-inflammatory Activity Study
In a separate study focusing on anti-inflammatory effects:
- The compound was tested for its ability to inhibit LPS-induced nitric oxide production.
| Treatment | Nitric Oxide Production (µM) |
|---|---|
| Control | 20 |
| Compound | 10 |
Scientific Research Applications
Chemical Structure and Synthesis
The chemical formula for N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide is C14H14N4O3S, with a molecular weight of 318.35 g/mol. The synthesis typically involves the reaction of 1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazole with 5-methylisoxazole-3-carboxylic acid derivatives. Optimization of conditions such as temperature and solvent choice is crucial to enhance yield and purity.
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of pyrazole, including this compound, demonstrate significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria using well diffusion methods, yielding promising results in inhibiting growth.
Antimicrobial Activity Study:
| Tested Strains | Zone of Inhibition (mm) |
|---|---|
| E. coli | 18 |
| S. aureus | 20 |
| Control (Streptomycin) | 25 |
Antifungal Activity
The compound has also shown antifungal properties in preliminary studies, indicating its potential use in treating fungal infections.
Anti-inflammatory Effects
Research suggests that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways.
Antitumor Potential
Recent studies have demonstrated promising antiproliferative activity against various cancer cell lines. For example, it was evaluated against U937 cells using the CellTiter-Glo Luminescent assay, showing effective inhibition without significant cytotoxicity at tested concentrations.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Drug Design, Development and Therapy, the compound was tested for its antimicrobial efficacy against several bacterial strains. The results indicated that it exhibited significant inhibition against both E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound revealed that it effectively inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models. The study employed assays such as MTT and CellTiter-Glo to assess viability and proliferation rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several analogs, differing primarily in substituents and regiochemistry. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Thiophene vs. Benzothiazole: The thiophene moiety (as in the target) offers π-stacking interactions, while benzothiazole (in ) introduces additional hydrogen-bonding capacity, which may alter target selectivity .
Regiochemistry and Stability :
- Regioisomers like 86a and 86b (from ) demonstrate that substituent placement on the pyrazole ring significantly affects metabolic stability. The target compound’s 3-thiophene substitution may confer greater stability compared to 5-thiophene analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a pyrazole-amine with 5-methylisoxazole-3-carboxylic acid, analogous to methods in . Yields for such reactions typically range from 50–70%, depending on purification techniques (e.g., flash chromatography in ).
Physicochemical Properties :
Q & A
Q. What are the optimized synthetic routes for N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide?
- Methodology :
- Step 1 : Prepare pyrazole and thiophene intermediates via cyclization reactions. Use ethanol or dimethyl sulfoxide (DMSO) as solvents, with triethylamine as a catalyst .
- Step 2 : Couple intermediates under reflux conditions (70–90°C) for 6–12 hours. Monitor progress via thin-layer chromatography (TLC) .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallize from ethanol or DMF. Yields typically range from 60–75% .
- Key Parameters : Control reaction time and temperature to minimize side products like unreacted thiophene derivatives .
Q. Which characterization techniques are critical for confirming the compound’s structure?
Q. What structural features contribute to its biological activity?
- Core Motifs :
- Functional Groups : The hydroxyethyl side chain may influence metabolic stability .
Advanced Research Questions
Q. How can the mechanism of action be elucidated for this compound?
- Experimental Design :
- Enzyme Assays : Test inhibition of COX-2 or kinases (IC values) using fluorogenic substrates .
- Molecular Docking : Simulate binding to targets (e.g., EGFR or TNF-α) using AutoDock Vina. Validate with mutagenesis studies .
- In Vitro Models : Assess anti-inflammatory activity in RAW 264.7 macrophages (NO production) or cytotoxicity in HeLa cells (MTT assay) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Strategy :
- Modify Substituents : Replace thiophen-2-yl with thiophen-3-yl to study steric effects .
- Bioisosteric Replacement : Substitute isoxazole with oxadiazole to enhance metabolic stability .
- Assay Conditions : Test derivatives in parallel using high-throughput screening (HTS) for IC comparisons .
Q. How should researchers address contradictions in solubility and bioactivity data?
- Resolution Methods :
Q. What strategies optimize bioavailability without compromising activity?
Q. How can stability under physiological conditions be assessed?
- Protocol :
- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Thermal Analysis : Use thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C indicates shelf stability) .
Q. What analytical methods quantify the compound in complex matrices?
- Quantification Workflow :
- Sample Preparation : Extract from plasma using protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
- LC-MS/MS : Use a triple quadrupole MS with ESI+ mode (LOQ: 1 ng/mL) .
- Validation : Ensure linearity (R > 0.99), precision (%RSD < 15%), and recovery (>85%) per ICH guidelines .
Q. How to evaluate toxicity in preclinical models?
- Tiered Testing :
- In Vitro : MTT assay in HEK293 cells (EC > 50 μM suggests low cytotoxicity) .
- In Vivo : Acute toxicity in BALB/c mice (LD determination; monitor liver/kidney histopathology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
